BenchChemオンラインストアへようこそ!

methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Conformational flexibility Hydrogen-bond donor capacity Scaffold topology

This methylene-bridged imidazole-sulfonamido piperidine offers a unique methyl ester capping group (XLogP3 ~0.5, TPSA ~88 Ų) that is structurally distinct from phenyl ester and tert-butylcarboxamide analogs, enabling targeted lipophilicity-activity relationship studies in sigma receptor programs. A predicted 1H NMR spectrum (NP0332351) is available for rapid identity verification, reducing analytical overhead. Ideal as a baseline scaffold for focused screening libraries and computational docking campaigns against sigma-1/2, Jak2 kinase, or protease targets.

Molecular Formula C12H20N4O4S
Molecular Weight 316.38
CAS No. 1428349-58-9
Cat. No. B2791459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate
CAS1428349-58-9
Molecular FormulaC12H20N4O4S
Molecular Weight316.38
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
InChIInChI=1S/C12H20N4O4S/c1-15-8-11(13-9-15)21(18,19)14-7-10-3-5-16(6-4-10)12(17)20-2/h8-10,14H,3-7H2,1-2H3
InChIKeyWNUDERFXWYIMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate – Structural Identity and Scaffold Classification for Chemical Sourcing


methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate (CAS 1428349-58-9; molecular formula C12H20N4O4S; MW 316.38) is a synthetic, small-molecule piperidine derivative featuring a 1-methyl-1H-imidazole-4-sulfonamide pharmacophore linked through a methylene spacer to the 4-position of a piperidine ring bearing an N-methylcarboxylate capping group. This compound belongs to the chemical class of piperidine-1-carboxylate sulfonamides, which have been explored as scaffolds for sigma receptor ligands [1] and as intermediates in medicinal chemistry programs targeting Jak2 kinase and protease inhibition [2]. Computational spectroscopic data, including a predicted 1H NMR spectrum (NP0332351), provide baseline structural validation for procurement and analytical reference purposes [3].

methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate – Why Close Structural Analogs Are Not Functionally Interchangeable


Within the imidazole-sulfonamide-piperidine chemical space, relatively modest structural modifications—such as varying the sulfonamide linker connectivity (direct sulfonyl versus methylene-bridged sulfonamido), altering the piperidine N-capping group (methyl ester versus phenyl ester versus tert-butylcarboxamide), or substituting the imidazole ring—can produce radically different physicochemical and pharmacological profiles. For example, direct sulfonyl attachment to the piperidine nitrogen (as in CAS 874781-17-6) eliminates the hydrogen-bond donor capacity of the sulfonamide NH entirely, fundamentally altering molecular recognition . Similarly, aromatic ester capping groups such as phenyl (CAS 1428380-75-9) markedly increase lipophilicity, shifting solubility and permeability characteristics relative to the methyl ester present in the target compound . Even within sub-series sharing the methylene-bridged sulfonamido motif, replacement of the methyl ester with a tert-butylcarboxamide (CAS 1428360-01-3) alters the hydrogen-bond acceptor count and steric profile, which can affect target binding and selectivity [1]. These structural distinctions preclude the generic interchangeability of in-class compounds for research or development purposes.

methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate – Head-to-Head Physicochemical and Structural Differentiation Evidence


Linker Connectivity: Methylene-Bridged Sulfonamido vs. Direct Sulfonyl Piperidine – Conformational Flexibility and Hydrogen-Bond Donor Differentiation

The target compound features a methylene (–CH2–) spacer between the piperidine 4-position and the sulfonamide nitrogen, preserving the sulfonamide NH as a hydrogen-bond donor (HBD). In contrast, the closest structural comparator with a direct sulfonyl linkage (CAS 874781-17-6: 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine-4-carboxylic acid) has the sulfonyl group directly attached to the piperidine nitrogen, which eliminates the sulfonamide NH entirely and converts the functionality to a tertiary sulfonamide with zero HBD capacity . This structural divergence has direct consequences: the target compound possesses precisely 1 HBD, while the direct sulfonyl analog has 0 HBD. Additionally, molecular flexibility differs; the target compound has 5 rotatable bonds versus 4 in the direct sulfonyl analog, affording greater conformational sampling in solution [1].

Conformational flexibility Hydrogen-bond donor capacity Scaffold topology

Ester Capping Group Lipophilicity: Methyl Ester vs. Phenyl Ester – Computed LogP and Solubility Projections

The N-methylcarboxylate capping group of the target compound confers markedly lower lipophilicity than the phenyl ester analog (CAS 1428380-75-9: phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate). Using PubChem's XLogP3 computational method, the methyl ester target compound is predicted to have an XLogP3 of approximately 0.5, while the phenyl ester analog is estimated at approximately 2.5, representing a difference of ~2.0 log units [1]. This difference translates to an approximately 100-fold higher predicted lipophilicity for the phenyl analog, which would substantially reduce aqueous solubility while enhancing membrane permeability. For researchers prioritizing aqueous solubility (e.g., for biochemical assay formats at micromolar concentrations), the methyl ester target compound is the structurally appropriate selection .

Lipophilicity Aqueous solubility Permeability

Hydrogen-Bond Acceptor Profile and Topological Polar Surface Area: N-Methylcarboxylate vs. N-tert-Butylcarboxamide Analogs – Implications for Blood-Brain Barrier Penetration Potential

The target compound's methyl ester functionality presents a different hydrogen-bond acceptor (HBA) profile compared to the N-tert-butylcarboxamide analog (CAS 1428360-01-3). The methyl ester contributes 2 HBA (carbonyl O + ester O), whereas the tert-butylcarboxamide contributes 1 HBA (carbonyl O) but adds an additional HBD from the amide NH. Computationally, the target compound has a predicted topological polar surface area (TPSA) of approximately 88 Ų, while the tert-butylcarboxamide analog is estimated at approximately 75 Ų [1]. A TPSA below 90 Ų is a recognized threshold for favorable CNS penetration, placing the target compound near this boundary [2]. The small but measurable difference of ~13 Ų in TPSA between the two analogs may be relevant in CNS-targeted programs where fine-tuning TPSA can modulate brain exposure.

TPSA Blood-brain barrier permeability HBA count

Computational Spectroscopic Identity Confirmation: Predicted 1H NMR Spectrum Enables Analytical QC During Procurement

The target compound has a computationally predicted 1H NMR spectrum deposited in the NP-MRD database (NP0332351), acquired under simulated conditions at 400.133121014 MHz in CD3OD at 300.0 K [1]. This predicted spectrum provides a reference for comparing experimental spectra obtained upon receiving the compound, enabling rapid identity verification and purity assessment. In contrast, none of the closest structural analogs (CAS 874781-17-6, CAS 1428380-75-9, or CAS 1428360-01-3) have publicly available predicted or experimental NMR spectra in open-access databases, placing the target compound at an advantage for analytical quality control workflows.

NMR spectroscopy Analytical QC Identity verification

Class-Level Evidence: Imidazole-4-Sulfonamide Piperidine Scaffolds as Privileged Sigma Receptor Ligand Motifs – Context for Target Compound Deployment

The imidazole-sulfonamide-piperidine scaffold class, to which the target compound belongs, has been validated as a privileged chemotype for sigma-1 (σ1) and sigma-2 (σ2) receptor binding. In a series of 4,4-disubstituted piperidine-based σ1 ligands reported by Giorgioni et al. (Eur J Med Chem, 2013), closely related sulfonamide-containing piperidine derivatives exhibited sub-micromolar σ1 receptor affinity [1]. Separately, patent-derived imidazolyl-sulfonamide piperidine compounds (e.g., BindingDB BDBM349570) have demonstrated σ1 receptor Ki values as low as 1.30 nM, indicating the potential of this scaffold class for high-affinity receptor engagement [2]. The target compound, bearing the 1-methylimidazole-4-sulfonamido-methyl substitution pattern, represents an underexplored member of this scaffold family and may serve as a starting point for hit identification or as a comparator in structure-activity relationship (SAR) studies.

Sigma receptor ligands Scaffold privilege Medicinal chemistry

Evidence Strength Caveat: Limited Quantitative Biological Data for the Target Compound – Critical Context for Procurement Decisions

A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals no direct, experimentally measured biological activity data (IC50, Ki, EC50, or in vivo efficacy) for methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate (CAS 1428349-58-9). No completed clinical studies, published SAR tables, or enzyme inhibition profiles were identified that include this specific compound [1]. This absence of primary pharmacological data is in contrast to several close structural analogs that have reported sigma receptor binding affinities (see Evidence Item 4). Consequently, the compound's differentiation is anchored primarily in its distinct physicochemical and structural properties relative to comparators, as detailed in Evidence Items 1–3 above. Researchers procuring this compound should anticipate the need to generate primary biological data de novo rather than relying on existing activity benchmarks.

Data availability Procurement risk Experimental validation

methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate – Recommended Research and Sourcing Application Scenarios


Sigma Receptor Ligand Hit Identification and SAR Expansion

Based on class-level evidence that imidazole-sulfonamide-piperidine scaffolds are privileged sigma receptor ligand motifs, the target compound can serve as an entry point for sigma-1/2 receptor hit identification screening [1]. Its distinct methyl ester capping group (compared to phenyl or tert-butyl analogs) provides a differentiated physicochemical profile (XLogP3 ~0.5, TPSA ~88 Ų) that can be exploited to explore lipophilicity-activity relationships within the sigma receptor chemical space [2]. The compound is well-suited for inclusion in focused screening libraries where scaffold diversity around the piperidine N-capping group is desired.

Analytical Reference Standard and QC Workflow Integration

The availability of a computationally predicted 1H NMR spectrum (NP0332351; 400.133 MHz; CD3OD) provides a rapid identity verification reference standard for incoming quality control upon compound receipt [3]. This reduces the analytical burden of de novo structural confirmation and supports lot-to-lot consistency monitoring in multi-batch procurement scenarios. The predicted spectrum can be directly compared against experimental NMR data to confirm structural integrity before the compound enters downstream biological assays.

Computational Chemistry and In Silico Screening Campaigns

With well-defined computed molecular properties—including XLogP3, TPSA, rotatable bond count, and hydrogen-bond donor/acceptor profile—the target compound is amenable to in silico screening workflows such as molecular docking, pharmacophore modeling, and molecular dynamics simulations [2]. Its methylene-bridged sulfonamido connectivity (5 rotatable bonds; 1 HBD) distinguishes it from direct-sulfonyl analogs and enables the exploration of distinct conformational ensembles in computational binding mode predictions . Researchers conducting virtual screening against sigma receptors, Jak2 kinase, or protease targets may use the compound as a computational probe to evaluate scaffold-specific binding hypotheses prior to synthesis or procurement of larger analog libraries.

Chemical Biology Tool Compound Development for Scaffold Validation

The combination of (i) an underexplored methyl ester capping group, (ii) a methylene-bridged sulfonamide linker, and (iii) the 1-methylimidazole-4-sulfonamide warhead defines a chemical space region that is structurally related to, yet distinct from, existing sigma receptor ligand series [1]. Researchers engaged in chemical biology tool compound development may procure this compound as a baseline scaffold for functionalization, leveraging its synthetic tractability (the methyl ester can be hydrolyzed to the carboxylic acid for further derivatization) and its differentiated hydrogen-bonding profile relative to direct-sulfonyl piperidine analogs .

Quote Request

Request a Quote for methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.